molecular formula C11H11NO2 B1298860 Methyl 1-methylindole-6-carboxylate CAS No. 1204-32-6

Methyl 1-methylindole-6-carboxylate

Cat. No. B1298860
Key on ui cas rn: 1204-32-6
M. Wt: 189.21 g/mol
InChI Key: NMILWYUYIFMKTE-UHFFFAOYSA-N
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Patent
US07868205B2

Procedure details

1H-Indole-6-carboxylic acid 37 (0.20 g, 1.24 mmol) was dissolved in dimethylformamide (10 mL) and cooled to 0° C. for the portion-wise addition of sodium hydride (0.20 g, 4.96 mmol). After complete addition, the reaction mixture was allowed to warm to rt and stirred for 1 hr then methyl iodide (0.15 mL, 2.48 mmol) was added to the reaction mixture. Quenching with water followed by rotary evaporation led to the crude residue, which was taken up with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and evaporated to provide crude 166 (it was used crude in the next step). MS: 189.08 (calc), 190.1 (obs).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([OH:12])=[O:11])[CH:8]=2)[CH:3]=C1.[H-].[Na+].[CH3:15]I.[CH3:17][N:18]([CH3:21])[CH:19]=O>>[CH3:17][N:18]1[C:21]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([O:12][CH3:15])=[O:11])[CH:8]=2)[CH:3]=[CH:19]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
Quenching with water
CUSTOM
Type
CUSTOM
Details
followed by rotary evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide crude 166 (it

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1C=CC2=CC=C(C=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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